molecular formula C6H12N2O2 B14753745 (NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine

Katalognummer: B14753745
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: SGAKCJKAXKKZDG-KQQUZDAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. One common method is the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride as an intermediate . This intermediate can then be further reacted with a suitable carbonyl compound to form the desired product.

Industrial Production Methods

Industrial production of this compound often relies on continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous synthesis systems, such as the addition of formic acid to the reaction mixture, can enhance the reaction rate and reduce side reactions . This approach allows for efficient large-scale production while maintaining high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products can be further utilized in various chemical processes and applications.

Wirkmechanismus

The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity and function . This reactivity is primarily driven by the presence of the hydroxylamine and oxime groups, which can undergo nucleophilic addition and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hydroxylamine: A simpler compound with similar reactivity but lacking the oxime group.

    Oximes: Compounds containing the oxime functional group but without the hydroxylamine moiety.

    Amines: Compounds with an amine group, which can undergo similar nucleophilic reactions.

Uniqueness

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine is unique due to the combination of hydroxylamine and oxime functionalities in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications .

Eigenschaften

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine

InChI

InChI=1S/C6H12N2O2/c1-4(2)6(8-10)5(3)7-9/h4,9-10H,1-3H3/b7-5+,8-6+

InChI-Schlüssel

SGAKCJKAXKKZDG-KQQUZDAGSA-N

Isomerische SMILES

CC(C)/C(=N\O)/C(=N/O)/C

Kanonische SMILES

CC(C)C(=NO)C(=NO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.